2-(Furan-2-YL)-6-methylbenzoic acid
Overview
Description
2-(Furan-2-YL)-6-methylbenzoic acid is an organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities. The compound features a furan ring attached to a benzoic acid moiety, with a methyl group at the 6th position of the benzoic acid ring. This unique structure imparts specific chemical properties and reactivity to the compound.
Scientific Research Applications
2-(Furan-2-YL)-6-methylbenzoic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Industry: The compound can be used in the production of polymers, dyes, and other industrial chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furan-2-YL)-6-methylbenzoic acid can be achieved through various synthetic routes. One common method involves the bromination of the methyl group followed by a Suzuki–Miyaura cross-coupling reaction. The reaction conditions typically involve the use of palladium catalysts and boronic acids under microwave irradiation .
Industrial Production Methods
Industrial production of furan derivatives often involves the use of biomass-derived furfural as a starting material. Furfural can be converted into various furan derivatives through catalytic processes. The production of this compound may involve similar catalytic processes, utilizing renewable resources to achieve sustainable production .
Chemical Reactions Analysis
Types of Reactions
2-(Furan-2-YL)-6-methylbenzoic acid undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: Electrophilic substitution reactions can occur on the benzoic acid ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride).
Major Products Formed
The major products formed from these reactions include various furan derivatives, alcohols, alkanes, and substituted benzoic acids, depending on the specific reaction conditions and reagents used .
Mechanism of Action
The mechanism of action of 2-(Furan-2-YL)-6-methylbenzoic acid involves its interaction with specific molecular targets and pathways. The furan ring can interact with various enzymes and receptors, leading to the modulation of biological processes. For example, the compound may inhibit bacterial enzymes, leading to antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
- Furan-2-carboxylic acid
- 6-Methylbenzoic acid
- 2,5-Furandicarboxylic acid
Uniqueness
2-(Furan-2-YL)-6-methylbenzoic acid is unique due to its specific structure, which combines the properties of both furan and benzoic acid derivatives. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .
Properties
IUPAC Name |
2-(furan-2-yl)-6-methylbenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O3/c1-8-4-2-5-9(11(8)12(13)14)10-6-3-7-15-10/h2-7H,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGTLHPOMMGGQIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C2=CC=CO2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10688499 | |
Record name | 2-(Furan-2-yl)-6-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10688499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261952-35-5 | |
Record name | 2-(Furan-2-yl)-6-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10688499 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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